4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide
Description
This compound features a sulfonamide core substituted with a chlorine atom at the para position of the benzene ring. The side chain comprises a 4-(dimethylamino)phenyl group and a 4-methylpiperazinyl ethyl moiety. The dimethylamino group enhances solubility via protonation, while the methylpiperazine contributes to basicity and metabolic stability.
Properties
IUPAC Name |
4-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN4O2S/c1-24(2)19-8-4-17(5-9-19)21(26-14-12-25(3)13-15-26)16-23-29(27,28)20-10-6-18(22)7-11-20/h4-11,21,23H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSUZJGEGNAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit diverse therapeutic effects, particularly in oncology and virology.
- Molecular Formula : C22H29ClN4O
- Molecular Weight : 400.9 g/mol
- CAS Number : 946285-96-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Notably, similar compounds have shown inhibition of the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell proliferation.
Anticancer Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against different cancer types.
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication across several RNA and DNA viruses.
Table 2: Antiviral Activity Against Selected Viruses
These findings suggest that the compound may serve as a potential therapeutic agent for viral infections.
Case Study 1: Antitumor Efficacy
A study published in Cancer Research explored the effects of this compound on tumor xenografts in mice. The results indicated a significant reduction in tumor volume compared to control groups, suggesting effective systemic delivery and action against established tumors.
Case Study 2: Mechanistic Insights
Another research article highlighted the compound's mechanism of action involving the inhibition of specific kinases associated with cell survival pathways. This inhibition led to increased apoptosis in cancer cells, further supporting its role as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylamino group in the target compound improves aqueous solubility in acidic environments (pKa ~8.5–9.5), whereas W-15 and W-18, with non-basic piperidinylidene rings, exhibit lower solubility .
- Metabolic Stability: The 4-methylpiperazine moiety in the target compound may reduce oxidative metabolism compared to non-methylated piperazine derivatives (e.g., 4-chlorophenyl-piperazine in ) .
- Lipophilicity: The phenylethyl group in W-15 increases logP (~3.5) compared to the target compound’s dimethylaminophenyl group (logP ~2.8), affecting blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-{...}sulfonamide, and how can intermediates be validated?
- Methodology :
- Step 1 : Start with cyclization of amines (e.g., 4-(dimethylamino)aniline) and diketones to form the piperazine-ethyl core. Use reflux conditions in anhydrous solvents (e.g., DMF or THF) under nitrogen .
- Step 2 : Introduce the sulfonamide group via nucleophilic substitution, reacting 4-chlorobenzenesulfonyl chloride with the amine intermediate. Monitor reaction progress via TLC or HPLC .
- Validation : Confirm intermediates using -NMR (e.g., δ 2.3–3.1 ppm for piperazine protons) and LC-MS for molecular weight verification .
Q. How can researchers ensure structural fidelity and purity during synthesis?
- Analytical Techniques :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Aim for ≥95% purity .
- Structural Confirmation : Employ -NMR to identify carbonyl (C=O, ~170 ppm) and aromatic carbons. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
- Troubleshooting : Adjust reaction stoichiometry (e.g., 1.2:1 sulfonyl chloride:amine) to minimize unreacted starting materials .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies targeting the compound’s antimicrobial potential?
- Approach :
- Variation of Substituents : Synthesize analogs replacing the chloro group with fluoro or nitro groups to assess electronic effects. Replace the 4-methylpiperazine with morpholine to study steric impacts .
- Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria via MIC assays. Include cytotoxicity profiling (e.g., HEK293 cells) to evaluate selectivity .
Q. How can contradictory data on biological activity be resolved?
- Case Example : If a study reports potent anticancer activity (IC < 1 µM) while another shows no effect:
- Replication : Confirm cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media) .
- Mechanistic Profiling : Perform kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Use CRISPR-Cas9 knockouts to validate target engagement .
- Statistical Tools : Apply ANOVA or Bayesian meta-analysis to assess inter-study variability .
Methodological Challenges
Q. What strategies optimize yield in multi-step syntheses?
- Process Chemistry :
- Flow Chemistry : Implement continuous-flow systems for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce side reactions .
- Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps. Use DOE (Design of Experiments) to optimize temperature (40–80°C) and pressure (1–5 bar H) .
Q. How to address solubility issues in biological assays?
- Formulation :
- Co-solvents : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for in vivo studies. Characterize encapsulation efficiency via UV-Vis spectrophotometry .
Data Presentation
| Parameter | Example Data | Reference |
|---|---|---|
| Molecular Weight | 495.42 g/mol | |
| HPLC Retention Time | 8.2 min (C18, 70% MeOH/30% HO) | |
| MIC (S. aureus) | 2 µg/mL | |
| Cytotoxicity (HEK293) | IC > 50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
